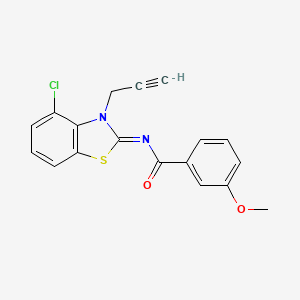

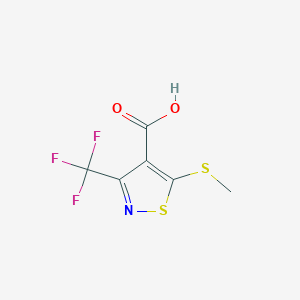

![molecular formula C10H18Cl2N4 B2597164 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-Dihydrochlorid CAS No. 2089257-56-5](/img/structure/B2597164.png)

3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” belongs to a class of compounds known as triazolopyrazines . Triazolopyrazines are nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

The molecular structure of triazolopyrazines can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Triazolopyrazines have been evaluated as a class of potent PARP1 inhibitors . They have shown potential in the development of new drugs with excellent antibacterial activity .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines can be determined using techniques such as 1H NMR spectrum .Wissenschaftliche Forschungsanwendungen

- Forscher haben das Antitumor-Potenzial dieser Verbindung untersucht. Insbesondere wurden zwei Serien von [1,2,4]triazolo[4,3-a]pyrazin-Derivaten mit 4-Oxo-Pyridazinon-Molekülen entworfen und gegen drei Krebszelllinien getestet: A549, MCF-7 und HeLa. Unter diesen Derivaten zeigte Verbindung 22i eine ausgezeichnete Antitumor-Aktivität mit IC50-Werten von 0,83 ± 0,07 μM (A549), 0,15 ± 0,08 μM (MCF-7) und 2,85 ± 0,74 μM (HeLa). Darüber hinaus zeigte sie eine überlegene c-Met-Kinase-Hemmungsfähigkeit im Nanomolarbereich (IC50 = 48 nM) .

- Neu entdeckte PARP1-Inhibitoren, darunter Derivate dieser Verbindung, dienen als pharmakologische Werkzeuge zur Untersuchung des Mechanismus der erworbenen Resistenz gegen PARP1-Inhibitoren. Diese Inhibitoren könnten auch vielversprechend als Therapeutika zur Behandlung von HR-defizienten Krebsarten sein, wobei sie möglicherweise die erworbene Resistenz überwinden .

- Fünfzehn neu synthetisierte Triazolo[4,3-a]pyrazin-Derivate, darunter diese Verbindung, wurden auf ihre antibakterielle Aktivität getestet. Minimale Hemmkonzentrationen (MHK) gegen Staphylococcus aureus (S. aureus) und Escherichia coli (E. coli)-Stämme wurden bestimmt. Diese Derivate könnten möglicherweise zu antibakteriellen Therapien beitragen .

Antitumor-Aktivität

PARP1-Hemmung

Antibakterielle Aktivität

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride are c-Met kinase and VEGFR-2 . These proteins play a crucial role in cellular signaling pathways that regulate cell growth and survival. Inhibition of these targets can lead to the suppression of tumor growth and proliferation .

Mode of Action

3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride interacts with its targets by binding to the active sites of c-Met kinase and VEGFR-2 . This binding inhibits the enzymatic activity of these kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of c-Met kinase and VEGFR-2 by 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the suppression of tumor growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been shown to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Biochemische Analyse

Biochemical Properties

3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, inhibiting their activity and thereby reducing the proliferation of cancer cells. Additionally, it interacts with other biomolecules, such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism .

Cellular Effects

The effects of 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride on various cell types and cellular processes are profound. It influences cell signaling pathways by inhibiting the activity of c-Met and VEGFR-2, leading to reduced cell proliferation and angiogenesis . The compound also affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by inhibiting DPP-4, leading to increased insulin production and decreased glucagon production in pancreatic cells .

Molecular Mechanism

At the molecular level, 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and preventing downstream signaling pathways that promote cell proliferation and angiogenesis . The compound also inhibits DPP-4 by binding to its active site, leading to increased insulin secretion and decreased glucagon production . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride change over time. The compound has been shown to be stable under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that the compound maintains its inhibitory effects on c-Met and VEGFR-2 kinases, leading to sustained reductions in cell proliferation and angiogenesis. Additionally, the compound’s effects on cellular metabolism and gene expression remain consistent over time .

Dosage Effects in Animal Models

The effects of 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met and VEGFR-2 kinases, reducing tumor growth and angiogenesis . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as DPP-4, which plays a role in glucose metabolism . The compound’s inhibition of DPP-4 leads to increased insulin secretion and decreased glucagon production, affecting metabolic flux and metabolite levels. Additionally, the compound’s interactions with c-Met and VEGFR-2 kinases influence pathways involved in cell proliferation and angiogenesis .

Transport and Distribution

Within cells and tissues, 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the active sites of c-Met and VEGFR-2 kinases . The compound’s distribution within tissues is influenced by its binding affinity to these proteins, affecting its accumulation and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its localization to the cytoplasm and nucleus allows it to interact with c-Met and VEGFR-2 kinases, inhibiting their activity and affecting downstream signaling pathways . These interactions are essential for the compound’s therapeutic effects.

Eigenschaften

IUPAC Name |

3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-10(2)5-7(10)9-13-12-8-6-11-3-4-14(8)9;;/h7,11H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQDDIWGRGSRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C2=NN=C3N2CCNC3)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)

![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2597094.png)

![1-(4-Fluorophenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2597096.png)

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2597098.png)

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)

![Dimethyl 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B2597100.png)

![8-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2597101.png)